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  • Product: 4-Chlorophenyl salicylate
  • CAS: 2944-58-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-Chlorophenyl Salicylate

Abstract This guide details the synthesis of 4-Chlorophenyl salicylate (CAS: 2944-58-3), also known as 4-chlorophenyl 2-hydroxybenzoate. This compound is a structural analog of Phenyl Salicylate (Salol) and serves as a s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis of 4-Chlorophenyl salicylate (CAS: 2944-58-3), also known as 4-chlorophenyl 2-hydroxybenzoate. This compound is a structural analog of Phenyl Salicylate (Salol) and serves as a significant intermediate in the development of antiseptic agents and agrochemicals. The synthesis of phenolic esters from salicylic acid presents unique challenges due to the low nucleophilicity of phenols and the potential for competing reactions involving the phenolic hydroxyl group of the salicylic acid itself.[1] This document outlines a robust, self-validating protocol utilizing Phosphorus Oxychloride (


)  as a coupling agent, a method favored for its reliability and scalability compared to direct Fisher esterification.

Retrosynthetic Analysis & Strategy

The target molecule consists of a salicylic acid moiety linked to a 4-chlorophenol moiety via an ester bond.[1]

  • Bond Disconnection: The C-O bond between the carbonyl carbon of the salicylate and the oxygen of the 4-chlorophenol.

  • Synthetic Challenge: Direct esterification (carboxylic acid + alcohol

    
     ester + water) is thermodynamically unfavorable for phenols. Furthermore, the ortho-hydroxyl group on salicylic acid can interfere, potentially leading to polymerization (polysalicylates) or self-esterification.
    
  • Selected Pathway:

    
    -Mediated Dehydrative Coupling .
    
    • Rationale: Phosphorus oxychloride acts as a dual-purpose reagent. It activates the carboxylic acid (likely via an intermediate acyl phosphorodichloridate or acid chloride) and acts as a dehydrating agent, driving the equilibrium toward the ester. This method avoids the pre-synthesis of unstable salicyloyl chloride.

Reaction Mechanism

The reaction proceeds through the activation of the carboxylic acid functionality of salicylic acid.[1] While mechanisms can vary based on exact conditions, the prevailing pathway involves the formation of a reactive intermediate that facilitates nucleophilic attack by the 4-chlorophenol.

Mechanism Salicylic Salicylic Acid Inter Activated Intermediate (Acyl Phosphorodichloridate) Salicylic->Inter - HCl POCl3 POCl3 POCl3->Inter Target 4-Chlorophenyl Salicylate Inter->Target + 4-Chlorophenol Byprod HPO3 / HCl Inter->Byprod Phenol 4-Chlorophenol Phenol->Target

Figure 1: Simplified reaction pathway for the


 mediated coupling.

Experimental Protocol

Reagents and Stoichiometry
ReagentMW ( g/mol )Equiv.[2]Mass/Vol (Scale)Role
Salicylic Acid 138.121.013.8 gSubstrate (Acid)
4-Chlorophenol 128.561.012.9 gSubstrate (Phenol)
Phosphorus Oxychloride 153.330.385.8 g (~3.5 mL)Coupling Agent
Sodium Carbonate 105.99N/A~12 g (in solution)Quenching Base
Ethanol (Absolute) 46.07N/AAs neededRecrystallization

Critical Safety Note:


 is highly toxic and reacts violently with water to release HCl gas. All operations must be performed in a fume hood. 4-Chlorophenol is toxic and corrosive.[3]
Step-by-Step Methodology

Step 1: Reaction Assembly

  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a thermometer (reaching the mixture), and a reflux condenser.

  • Attach a drying tube (CaCl2) to the top of the condenser to exclude atmospheric moisture. Tip: Connect the outlet of the drying tube to a gas trap (NaOH solution) to neutralize evolved HCl.

  • Charge the flask with 13.8 g of salicylic acid and 12.9 g of 4-chlorophenol .

Step 2: Reagent Addition & Heating

  • Add 5.8 g (approx. 3.5 mL) of

    
      to the mixture.
    
  • Heat the mixture in an oil bath to 75–80°C .

    • Observation: The solid mixture will melt into a homogeneous mass. HCl gas evolution will be observed.[4]

  • Maintain this temperature with occasional swirling or magnetic stirring for 4 hours .

    • Endpoint: The reaction is considered complete when the evolution of HCl gas ceases and the mixture appears uniform.

Step 3: Quenching & Isolation

  • Prepare a quenching solution of 12 g Sodium Carbonate (

    
    )  in 80 mL of water  in a large beaker.
    
  • While the reaction mass is still molten (but cooled slightly to ~60°C), pour it slowly into the stirred sodium carbonate solution.

    • Caution: Vigorous foaming (

      
       evolution) will occur. Pour slowly.
      
  • Stir the resulting suspension vigorously for 15–20 minutes to break up lumps and neutralize residual acid chlorides/phosphates.

  • Filter the solid precipitate using a Buchner funnel.

  • Wash the filter cake thoroughly with water (4 x 20 mL) to remove inorganic salts and unreacted phenol.

Step 4: Purification

  • Air-dry the crude solid.[5]

  • Recrystallize from absolute ethanol .

    • Dissolve the solid in boiling ethanol.

    • Filter hot if insoluble impurities are present.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Collect the crystals by filtration and dry in a desiccator.

Process Workflow Diagram

Workflow Start Start: Mix Salicylic Acid & 4-Chlorophenol AddPOCl3 Add POCl3 (Fume Hood) Start->AddPOCl3 Heat Heat to 75-80°C (4 Hours) AddPOCl3->Heat Quench Quench in Na2CO3(aq) (Vigorous Stirring) Heat->Quench Molten mass Filter Filter & Wash (Remove Salts) Quench->Filter Precipitate Recryst Recrystallize (Absolute Ethanol) Filter->Recryst Crude Solid Final Pure 4-Chlorophenyl Salicylate Recryst->Final Crystals

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following parameters must be verified.

Physical Properties
  • Appearance: White crystalline solid.

  • Melting Point (Literature): 69.5 – 70.5°C [1].

    • Note: A melting point below 65°C indicates significant impurities (likely unreacted 4-chlorophenol or salicylic acid).

Spectroscopic Validation (Expected Data)
  • IR Spectroscopy:

    • Ester C=O stretch: ~1680–1700

      
       (shifted slightly lower due to conjugation and H-bonding).
      
    • Phenolic O-H stretch: Broad band ~3200–3400

      
       (intramolecular H-bond with carbonyl).
      
  • 1H NMR (

    
    ): 
    
    • Salicylate Ring: Multiplets at

      
       6.9 – 8.0 ppm (4H). Specifically, a doublet of doublets (~8.0 ppm) for the proton ortho to the carbonyl.
      
    • Chlorophenyl Ring: AA'BB' system, two doublets at

      
       ~7.1 and ~7.4 ppm (4H).
      
    • Phenolic OH: Singlet at

      
       ~10.5–11.0 ppm (downfield due to intramolecular Hydrogen bonding).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or hydrolysis during quench.Ensure temperature is maintained at 75-80°C. Do not overheat (>100°C) as this promotes polymerization.
Oily Product Presence of unreacted 4-chlorophenol.The quench into

must be vigorous. If oil persists, recrystallize twice from ethanol.
Coloration (Pink/Red) Oxidation of phenols.Ensure inert atmosphere or use fresh, colorless 4-chlorophenol.

References

  • Organic Syntheses , Coll.[6] Vol. 1, p. 97 (1941); Vol. 19, p. 46 (1939). Salicylic Acid, p-Chlorophenyl Ester.

  • PubChem Compound Summary . 4-Chlorophenyl salicylate. National Center for Biotechnology Information.

  • BenchChem . Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide (Contextual reference for chlorophenyl intermediates).

Sources

Exploratory

4-Chlorophenyl salicylate CAS number 2944-58-3

An In-Depth Technical Guide to 4-Chlorophenyl Salicylate (CAS 2944-58-3) Part 1: Executive Summary & Chemical Identity 4-Chlorophenyl salicylate (CAS 2944-58-3) is a halogenated phenolic ester of salicylic acid. Structur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chlorophenyl Salicylate (CAS 2944-58-3)

Part 1: Executive Summary & Chemical Identity

4-Chlorophenyl salicylate (CAS 2944-58-3) is a halogenated phenolic ester of salicylic acid. Structurally analogous to Phenyl Salicylate (Salol), this compound serves as a critical intermediate in organic synthesis, a reference standard in chromatographic profiling, and a potential bioactive prodrug scaffold. Its utility stems from the lability of the ester bond, which allows it to function as a controlled release vector for salicylic acid (an anti-inflammatory agent) and 4-chlorophenol (an antimicrobial agent), as well as an active acylating agent in polymer chemistry.

Chemical Profile
Property Data
IUPAC Name 4-Chlorophenyl 2-hydroxybenzoate
CAS Number 2944-58-3
Molecular Formula C₁₃H₉ClO₃
Molecular Weight 248.66 g/mol
Melting Point 69.5 – 70.5 °C (Recrystallized from Ethanol)
Solubility Soluble in ethanol, acetone, benzene; sparingly soluble in water.
Appearance White to off-white crystalline powder
pKa (Predicted) ~8.2 (Phenolic -OH), Ester hydrolysis dependent on pH

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 4-chlorophenyl salicylate is classically achieved via the direct condensation of salicylic acid with 4-chlorophenol using Phosphorus Oxychloride (


) as a dehydrating agent. This method, adapted from standard "Salol" synthesis protocols, ensures high yields by driving the equilibrium toward ester formation.
Experimental Protocol: Phosphoryl Chloride Condensation

Reagents:

  • Salicylic Acid (1.0 eq)[1][2]

  • 4-Chlorophenol (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (0.38 eq)[2]
    
  • Solvent: Melt phase (No solvent) or Toluene (optional for scale-up)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser and a drying tube (calcium chloride), combine 138.1 g (1 mol) of salicylic acid and 128.6 g (1 mol) of 4-chlorophenol.

  • Catalysis: Slowly add 58.3 g (0.38 mol) of

    
    . Caution: This step is exothermic and releases HCl gas.
    
  • Reaction: Heat the mixture to 75–80°C . Maintain this temperature for 4 hours. The mixture will transition into a homogeneous molten mass.

  • Quench: Cool the reaction mass slightly and pour it slowly, with vigorous stirring, into a solution of sodium carbonate (120 g in 800 mL water). This neutralizes the remaining acid and hydrolyzes excess phosphoryl chlorides.

  • Isolation: Filter the precipitated crude ester. Wash the filter cake with cold water (

    
     mL) to remove residual phenol and inorganic salts.
    
  • Purification: Recrystallize the crude solid from absolute ethanol.

    • Validation point: The pure product should manifest as white needles with a sharp melting point between 69.5–70.5°C.

Reaction Pathway Diagram

SynthesisPathway SA Salicylic Acid (C7H6O3) Intermediate Phosphoryl Intermediate (Transient) SA->Intermediate Melt @ 75-80°C CP 4-Chlorophenol (C6H5ClO) CP->Intermediate Melt @ 75-80°C POCl3 POCl3 (Catalyst/Dehydrator) POCl3->Intermediate Product 4-Chlorophenyl Salicylate (C13H9ClO3) Intermediate->Product - HCl Byproducts HCl + H3PO4 Intermediate->Byproducts

Figure 1: Synthesis of 4-Chlorophenyl salicylate via POCl3-mediated condensation.

Part 3: Analytical Characterization

To validate the identity and purity of the synthesized compound, a multi-modal analytical approach is required.

HPLC Analysis (Reverse Phase)
  • Column: C18 (e.g., Newcrom R1 or equivalent), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: Acetonitrile : Water (with 0.1%

    
     or Formic Acid).
    
    • Gradient: 50% MeCN to 90% MeCN over 15 minutes.

  • Detection: UV @ 305 nm (characteristic salicylate absorbance).

  • Retention Time: Expect elution after unsubstituted phenyl salicylate due to the lipophilicity of the chlorine substituent (LogP ~3.99).

Spectroscopic Profile (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       10.5 ppm (s, 1H, Phenolic -OH, D₂O exchangeable).
      
    • 
       8.0 ppm (dd, 1H, Salicylic H-6).
      
    • 
       7.5 ppm (m, 1H, Salicylic H-4).
      
    • 
       7.4 ppm (d, 2H, Chlorophenyl H-3,5).
      
    • 
       7.2 ppm (d, 2H, Chlorophenyl H-2,6).
      
    • 
       7.0 ppm (m, 2H, Salicylic H-3,5).
      
  • IR Spectroscopy (KBr):

    • 3200–3400 cm⁻¹: O-H stretch (intramolecular H-bonding).

    • 1680–1700 cm⁻¹: C=O stretch (Ester).

    • 1090 cm⁻¹: Ar-Cl stretch.

Part 4: Mechanism of Action & Applications

4-Chlorophenyl salicylate operates primarily as a latent active agent (prodrug) and a reactive intermediate .

Biological Mechanism: Hydrolytic Activation

Upon exposure to esterases or physiological pH conditions, the ester bond undergoes hydrolysis. This releases two bioactive moieties:[3][4][5]

  • Salicylic Acid: A COX inhibitor responsible for anti-inflammatory and analgesic effects.

  • 4-Chlorophenol: A potent antiseptic with bactericidal properties (disruption of cell walls).

This dual-release mechanism makes it a candidate for topical antifungal or antibacterial formulations where controlled release is desired to minimize systemic toxicity of the chlorophenol.

Polymer & Materials Science

In polymer chemistry, this compound is utilized to synthesize poly(anhydride-esters) .[4] By incorporating the salicylate into a polymer backbone, researchers create biodegradable materials that release salicylic acid at a controlled rate upon polymer erosion. This is critical for:

  • Biofilm Inhibition: Preventing bacterial adhesion on medical implants.

  • Localized Drug Delivery: Treating inflammation at surgical sites.

Mechanism Diagram

Mechanism cluster_metabolites Active Metabolites Prodrug 4-Chlorophenyl Salicylate (Lipophilic Ester Form) SA Salicylic Acid (Anti-inflammatory) Prodrug->SA Hydrolysis CP 4-Chlorophenol (Antiseptic/Toxic) Prodrug->CP Hydrolysis Enzyme Esterase / H2O Enzyme->Prodrug Catalysis COX Inflammation Pathway SA->COX Inhibits COX-1/2 Bacteria Microbial Growth CP->Bacteria Disrupts Cell Wall

Figure 2: Hydrolytic activation and dual-action pharmacodynamics.

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2 (Causes skin irritation).[6]

  • Eye Damage: Category 1 (Causes serious eye damage).[6]

  • STOT-SE: Category 3 (May cause respiratory irritation).[6]

Critical Precautions:

  • PPE: Wear nitrile gloves, lab coat, and indirect-vent safety goggles . A face shield is recommended during the

    
     addition step due to splash and fume risks.
    
  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent hydrolysis by atmospheric moisture.

  • Spill Response: Sweep up solid spills to avoid dust generation. Neutralize surface residues with dilute sodium carbonate solution.

References

  • National Institute of Standards and Technology (NIST). 4-Chlorophenyl salicylate - NIST Chemistry WebBook, SRD 69.Link

  • Gaylord, N. G., & Kamath, P. M. (1952). p-Chlorophenyl Salicylate. Organic Syntheses, 32, 25. Link

  • SIELC Technologies. Separation of 4-Chlorophenyl salicylate on Newcrom R1 HPLC column.Link

  • Schmeltzer, R. C., et al. (2006).[4] Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers. Journal of Bioactive and Compatible Polymers, 21(2), 123–133.[4] Link

  • Sigma-Aldrich. Safety Data Sheet: Salicylate Derivatives.Link

Sources

Foundational

Physicochemical Profiling of 4-Chlorophenyl Salicylate: A Technical Guide to Solubility and Stability

Executive Summary 4-Chlorophenyl salicylate (CAS: 2944-58-3), a halogenated derivative of phenyl salicylate (Salol), serves as a critical model compound in physical organic chemistry and prodrug design. Its utility lies...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chlorophenyl salicylate (CAS: 2944-58-3), a halogenated derivative of phenyl salicylate (Salol), serves as a critical model compound in physical organic chemistry and prodrug design. Its utility lies in the electronic influence of the para-chloro substituent, which modulates the ester bond's susceptibility to nucleophilic attack compared to its unsubstituted parent.

This guide provides a rigorous technical analysis of its solubility profile and hydrolytic stability. It is designed for researchers requiring precise experimental frameworks for formulation stability testing and kinetic profiling.

Part 1: Physicochemical Characterization

Chemical Identity and Structural Properties

The molecule consists of a salicylic acid moiety esterified with 4-chlorophenol.[1] The presence of the chlorine atom at the para position of the phenolic leaving group significantly alters the lipophilicity and electronic environment of the ester linkage.

PropertySpecification
IUPAC Name 4-chlorophenyl 2-hydroxybenzoate
CAS Number 2944-58-3
Molecular Formula C₁₃H₉ClO₃
Molecular Weight 248.66 g/mol
Predicted LogP ~4.1 (High Lipophilicity)
H-Bond Donors/Acceptors 1 / 3
Solubility Profile

4-Chlorophenyl salicylate exhibits classic lipophilic ester behavior. It is sparingly soluble in water but shows high solubility in organic solvents and lipids. This solubility profile dictates that all aqueous kinetic studies must be performed under sink conditions or with the aid of a co-solvent (e.g., acetonitrile or methanol) to ensure homogeneity.

Solvent Compatibility Table:

Solvent SystemSolubility RatingApplication Relevance
Water (pH 7.0) Very Low (< 0.1 mg/mL)Relevant for physiological stability modeling.
Ethanol / Methanol HighStock solution preparation.
Acetonitrile HighPreferred solvent for HPLC mobile phases.
Chloroform / DCM HighExtraction and synthesis purification.
Octanol HighPartition coefficient (LogP) determination.

Part 2: Stability and Degradation Kinetics

Hydrolysis Mechanism

The stability of 4-chlorophenyl salicylate is governed by the susceptibility of its ester bond to hydrolysis. Unlike simple aliphatic esters, salicylate esters often exhibit intramolecular general base catalysis due to the neighboring phenolic hydroxyl group on the salicylic acid ring.

However, the dominant factor distinguishing this compound from phenyl salicylate is the leaving group ability . The electron-withdrawing chlorine atom (via inductive effect, -I) stabilizes the developing negative charge on the 4-chlorophenoxide ion, thereby accelerating the rate of hydrolysis relative to unsubstituted phenyl salicylate.

Degradation Pathway Visualization:

HydrolysisMechanism cluster_legend Mechanism Note Substrate 4-Chlorophenyl Salicylate (Intact Ester) Intermediate Tetrahedral Intermediate Substrate->Intermediate + OH- / H2O (Nucleophilic Attack) Products Hydrolysis Products Intermediate->Products Collapse SA Salicylic Acid Products->SA CP 4-Chlorophenol (Leaving Group) Products->CP Note The 4-Cl substituent stabilizes the phenoxide leaving group, increasing k_obs.

Figure 1: Hydrolytic degradation pathway. The rate-limiting step is the formation and collapse of the tetrahedral intermediate, accelerated by the chlorinated leaving group.

pH-Dependent Stability
  • Acidic Conditions (pH < 4): The compound is relatively stable. Specific acid catalysis is slow.

  • Neutral Conditions (pH 6-7): Slow, spontaneous hydrolysis occurs.

  • Alkaline Conditions (pH > 8): Rapid degradation. The hydroxide ion is a potent nucleophile, and the ionization of the salicylate hydroxyl group can further facilitate intramolecular catalysis.

Part 3: Analytical Methodologies

To accurately determine solubility and kinetic rates, a validated HPLC method is required. UV spectrophotometry can be used for rough kinetics (monitoring the appearance of the phenoxide), but HPLC is necessary to separate the parent from the two degradation products.

High-Performance Liquid Chromatography (HPLC) Protocol[3][4]
  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid or Formic Acid).

    • Ratio: Start with Isocratic 60:40 (MeCN:Water). Adjust based on retention time.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 300 nm (Salicylates absorb strongly here; minimizes interference from simple solvents).

  • Injection Volume: 10-20 µL.

Expert Insight: 4-Chlorophenol and Salicylic acid will elute earlier than the lipophilic parent ester. Ensure the run time is sufficient to clear the highly retained parent compound.

Part 4: Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Standard: OECD Guideline 105

  • Preparation: Add excess 4-chlorophenyl salicylate solid (~50 mg) to 10 mL of the target solvent (e.g., Phosphate Buffer pH 7.4) in a glass vial.

  • Equilibration: Seal tightly and agitate at a constant temperature (25°C ± 0.1°C) for 24 hours.

    • Note: Use a shaking water bath to ensure thermal equilibrium.

  • Separation: Filter the suspension through a 0.45 µm PTFE syringe filter.

    • Critical Step: Discard the first 1 mL of filtrate to account for potential adsorption of the drug onto the filter membrane.

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC. Calculate concentration using a calibration curve of the standard.

Protocol B: Hydrolysis Kinetic Study

Objective: Determine the pseudo-first-order rate constant (


).
  • Stock Solution: Prepare a 10 mM stock solution of 4-chlorophenyl salicylate in Acetonitrile.

  • Reaction Initiation: Spike the stock solution into a pre-thermostatted buffer (e.g., pH 9.0 Borate buffer for fast reaction, or pH 7.4 Phosphate for slow) to achieve a final concentration of 50 µM.

    • Cosolvent Limit: Keep acetonitrile < 2% v/v to avoid solvent effects on the dielectric constant.

  • Sampling: At defined time intervals (

    
     min), withdraw aliquots.
    
  • Quenching: Immediately quench the reaction by adding an equal volume of cold acidic mobile phase (or 0.1 M HCl) to drop the pH < 3, stopping base catalysis.

  • Data Analysis: Plot

    
     vs. Time. The slope of the line represents 
    
    
    
    .

Workflow Visualization:

ExperimentalWorkflow cluster_sampling Kinetic Sampling Loop Start Start: Stock Solution (MeCN) Mix Initiate Reaction (t=0) Start->Mix Buffer Thermostatted Buffer (pH 7.4 - 9.0) Buffer->Mix Sample Withdraw Aliquot Mix->Sample Quench Acid Quench (Stop Reaction) Sample->Quench Analyze HPLC Analysis Quench->Analyze Analyze->Sample Next Timepoint Data Data Processing (ln(C/C0) vs Time) Analyze->Data

Figure 2: Step-by-step workflow for determining hydrolytic stability constants.

References

  • National Institute of Standards and Technology (NIST). 4-Chlorophenyl salicylate - NIST Chemistry WebBook, SRD 69. [Link][1]

  • Connors, K. A., Amidon, G. L., & Stella, V. J.Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists.
  • Hansen, S. H. Separation of 4-Chlorophenyl salicylate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Recrystallization Strategies for Salicylate Compounds

Abstract Salicylate compounds—specifically Salicylic Acid (SA), Acetylsalicylic Acid (ASA/Aspirin), and Sodium Salicylate—remain cornerstones of the pharmaceutical industry. However, their purification presents distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Salicylate compounds—specifically Salicylic Acid (SA), Acetylsalicylic Acid (ASA/Aspirin), and Sodium Salicylate—remain cornerstones of the pharmaceutical industry. However, their purification presents distinct thermodynamic and kinetic challenges, including hydrolysis risks (ASA), polymorph control (Form I vs. Form II), and occlusion of colored impurities. This guide moves beyond basic textbook procedures to provide industrial-grade protocols for high-purity recrystallization, emphasizing solvent selection logic, supersaturation control, and solid-state characterization.

Introduction: The Crystallization Landscape

Recrystallization is not merely a separation technique; it is a particle engineering process. For salicylates, three critical quality attributes (CQAs) must be managed:

  • Chemical Purity: Removal of phenolic precursors and synthesis by-products.

  • Polymorphic Form: Ensuring the thermodynamically stable Form I for Aspirin to prevent shelf-life changes.

  • Particle Habit: Avoiding needle-like crystals that cause flowability issues in tablet presses.

Solubility Thermodynamics

Understanding the solubility landscape is the first step in process design. Salicylates generally exhibit high solubility in polar organic solvents and low solubility in water at room temperature, making cooling crystallization and anti-solvent crystallization the primary mechanisms.

Table 1: Solubility Profile of Salicylic Acid (Molar Concentration)

Solvent Solubility (25°C) Solubility (Boiling) Characteristics Suitability
Water 0.016 M ~0.5 M High temp coefficient Ideal for Cooling Crystallization
Ethanol ~2.1 M Very High High solubility Ideal Solvent for Anti-solvent methods
Acetone ~2.1 M Very High Fast evaporation Good for rapid precipitation (risk of amorphous)
Ethyl Acetate ~0.9 M High Moderate polarity Excellent for removing non-polar impurities

| Benzene | 0.06 M | Low | Toxic | Avoid (ICH Class 1 solvent) |[1]

Solvent Selection Strategy

The choice of solvent dictates the supersaturation driving force. We utilize a Hansen Solubility Parameter (HSP) approach. Salicylic acid ($ \delta_t \approx 25 , \text{MPa}^{1/2}


\delta_h$) to disrupt the crystal lattice but a polarity difference large enough to induce precipitation upon cooling.
Workflow: Solvent Screening Logic

SolventSelection Start Start: Solvent Selection SolubilityTest 1. Solubility Test (25°C) Start->SolubilityTest SolubleCold Soluble at 25°C? SolubilityTest->SolubleCold HeatTest 2. Heat to Boiling SolubleHot Soluble at Boiling? HeatTest->SolubleHot SolubleCold->HeatTest No AntiSolvent Candidate for Anti-Solvent (e.g., Ethanol) SolubleCold->AntiSolvent Yes CoolingCand Candidate for Cooling (e.g., Water) SolubleHot->CoolingCand Yes BadSolvent Poor Solvent SolubleHot->BadSolvent No

Figure 1: Decision tree for selecting crystallization solvents based on temperature-dependent solubility profiles.

Experimental Protocols

Protocol A: High-Purity Cooling Crystallization of Salicylic Acid

Objective: Purification of crude Salicylic Acid (SA) to >99.5% purity. Mechanism: Temperature-induced supersaturation.

Materials:

  • Crude Salicylic Acid[2][3][4]

  • Deionized Water (Solvent)

  • Activated Charcoal (Decolorizing agent)[2]

  • Hot plate/Stirrer

Step-by-Step Methodology:

  • Dissolution: Suspend 10 g of crude SA in 250 mL of water. Heat to 90°C. If dissolution is incomplete, add water in 10 mL increments. Note: Minimize water volume to maximize yield.

  • Decolorization: If the solution is pink/brown (phenolic oxidation), add 0.5 g activated charcoal. Stir at 90°C for 5 minutes.

  • Hot Filtration: Pre-heat a glass funnel and filter paper with boiling water. Filter the hot SA solution rapidly to remove charcoal and insoluble mechanical impurities.

    • Critical: If crystals form on the filter paper, wash with a small amount of boiling water.

  • Controlled Cooling (Nucleation Control):

    • Allow filtrate to cool to room temperature (25°C) naturally on a cork ring (approx. rate: 1-2°C/min). Do not plunge into ice yet. Rapid cooling traps impurities.

  • Yield Maximization: Once room temperature is reached, place flask in an ice bath (0-4°C) for 20 minutes to crash out remaining solute.

  • Isolation: Filter via Büchner funnel (vacuum).[3][5] Wash cake with 2 x 10 mL ice-cold water.

  • Drying: Dry at 60°C or under vacuum. Avoid temps >76°C to prevent sublimation.

Protocol B: Polymorph-Controlled Recrystallization of Aspirin (ASA)

Objective: Recrystallize Acetylsalicylic Acid while preventing hydrolysis to SA and ensuring Form I polymorph. Challenge: ASA hydrolyzes to SA in hot water. Strategy: Solvent-Antisolvent method (Ethanol/Water) with minimized heat exposure.

Step-by-Step Methodology:

  • Solvation: Dissolve 5 g of Aspirin in 15 mL of warm Ethanol (approx. 50°C). Do not boil.

  • Antisolvent Addition: Slowly add warm water (40°C) dropwise with agitation.

  • Cloud Point: Continue adding water until a persistent turbidity (cloudiness) appears.

  • Clearance: Add Ethanol dropwise just until the solution becomes clear again.

  • Seeding (Optional but Recommended): To guarantee Form I (stable), add a few grains of pure commercial Aspirin Form I at 35°C.

    • Note: Spontaneous nucleation from hot methanol often yields metastable Form II.

  • Crystallization: Allow to cool slowly to room temperature.

  • Filtration & Wash: Vacuum filter. Wash immediately with cold 20% ethanol/water mixture.

    • Warning: Prolonged contact with water promotes hydrolysis. Dry immediately.

Protocol C: Reactive Crystallization of Sodium Salicylate

Objective: In-situ salt formation and purification.

Methodology:

  • Reaction: Mix Salicylic Acid and Sodium Bicarbonate (

    
    ) in a 1:1 molar ratio in water.
    
  • Completion: Stir until effervescence ceases and solution is clear.

  • Solvent Exchange: Sodium salicylate is highly soluble in water. To crystallize, remove water via rotary evaporation or add Isopropanol (IPA) as an anti-solvent.

  • Isolation: Filter the white crystalline salt and dry.

Process Visualization & Logic

Aspirin Hydrolysis & Polymorph Control Workflow

AspirinProcess Dissolve Dissolve ASA in Warm Ethanol (T < 60°C) AddWater Add Warm Water (Anti-Solvent) Dissolve->AddWater CheckTurbidity Turbidity Reached? AddWater->CheckTurbidity CheckTurbidity->AddWater No ClearSol Add Ethanol drops to clear CheckTurbidity->ClearSol Yes Cooling Slow Cool to 25°C ClearSol->Cooling Filter Vacuum Filter & Dry Cooling->Filter Seed Seed with Form I Seed->Cooling Optional

Figure 2: Solvent-Antisolvent workflow for Aspirin, prioritizing hydrolysis prevention.

Characterization & Troubleshooting

Table 2: Troubleshooting Common Issues

IssueObservationRoot CauseCorrective Action
Oiling Out Liquid droplets form instead of crystalsTemp > Melting Point of solvated speciesAdd seed crystals; lower temperature more slowly.
Hydrolysis Smell of vinegar (Acetic Acid)ASA degraded to SAMinimize time in hot water; use dry ethanol.
Agglomeration Clumps of crystalsCooling too fast (High Supersaturation)Reduce cooling rate; increase agitation speed.
Colored Product Pink/Brown tintPhenol oxidationEnsure adequate charcoal treatment; check raw material quality.
Validation Methods
  • Melting Point:

    • Pure SA: 158–161°C[3]

    • Pure ASA: 135°C (Decomposes)

  • Ferric Chloride Test:

    • Dissolve product in ethanol/water.[6] Add 1 drop

      
      .
      
    • Purple: Presence of free phenolic -OH (Salicylic Acid impurity).

    • Yellow/No Change: Pure Aspirin.

References

  • University of Babylon. Preparation and Recrystallization of Salicylic Acid.[Link] (Accessed via Vertex Search).

  • University of Alberta. Recrystallization - Single Solvent Protocol.[Link] (Accessed via Vertex Search).

  • ResearchGate. Solubility of Salicylic Acid in Water, Ethanol, and Ethyl Acetate.[7][Link] (Accessed via Vertex Search).

  • Google Patents.US20100331285A1: Novel Polymorph of Acetylsalicylic Acid and Methods..
  • JoVE (Journal of Visualized Experiments). Crystallization of Salicylic Acid via Chemical Modification.[Link].

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor regioselectivity in cycloaddition reactions

Welcome to the Cycloaddition Selectivity Support Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cycloaddition Selectivity Support Hub.

I am Dr. Aris, Senior Application Scientist. You are likely here because your reaction mixture contains an inseparable mess of isomers, or your desired product is the minor component.

In cycloadditions, regioselectivity is dictated by the alignment of molecular orbitals (FMO theory) and geometric constraints. When these forces are weak or opposing, you get mixtures. This guide provides the protocols to override those defaults using catalysis and tethering strategies.

Module 1: Diagnostic Triage

"Is this a regioselectivity problem?"

Before optimizing, confirm the issue is regiochemical (connectivity) rather than stereochemical (endo/exo) or chemoselective.

Diagnostic Workflow Use this logic flow to categorize your problem.

DiagnosticTriage Start Reaction Mixture Analysis NMR 1H NMR / GC-MS Start->NMR Isomers Multiple Products? NMR->Isomers Type Identify Isomer Type Isomers->Type Yes Regio Regioisomers (Head-to-Head vs Head-to-Tail) Type->Regio Connectivity Differs Stereo Diastereomers (Endo vs Exo) Type->Stereo Connectivity Same Action1 Go to Module 2 or 3 Regio->Action1 Action2 Check Temp/Kinetic Control Stereo->Action2

Figure 1: Diagnostic logic for identifying regioselectivity failures in cycloaddition mixtures.

Module 2: The Diels-Alder Desk ([4+2] Cycloadditions)

Issue: "I am getting a 1:1 mixture of meta and para isomers." Root Cause: Weak orbital polarization. In thermal Diels-Alder reactions, the alignment is governed by the coefficients of the HOMO (diene) and LUMO (dienophile).[1] If the electronic bias is insufficient, both orientations occur.

The Solution: Lewis Acid Catalysis

Lewis Acids (LA) coordinate to the electron-withdrawing group (EWG) on the dienophile. This lowers the LUMO energy and, critically, increases the magnitude of the orbital coefficient at the reactive site, enforcing the "Ortho-Para Rule" [1].

Representative Data: Isoprene + Methyl Vinyl Ketone Thermal vs. Catalyzed Selectivity

ConditionCatalystTemperatureYieldRegioisomer Ratio (1,4-para : 1,3-meta)
Thermal None120°C45%70 : 30 (Poor)
Catalyzed SnCl₄25°C93%95 : 5 (Excellent)
Catalyzed AlCl₃0°C95%99 : 1 (Superior)
Protocol A: Lewis Acid Catalyzed Diels-Alder

Target Audience: Users with acid-stable substrates seeking high regiocontrol.

Reagents:

  • Diene (1.0 equiv)

  • Dienophile (1.0 equiv)

  • Lewis Acid: Et₂AlCl (1.0M in hexanes) or BF₃·OEt₂.

  • Solvent: Anhydrous CH₂Cl₂ (DCM).

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon. Add the dienophile (1.0 equiv) and anhydrous DCM (0.5 M concentration).

  • Activation: Cool to -78°C (or 0°C for less reactive substrates). Add the Lewis Acid (1.1 equiv) dropwise. Stir for 15 minutes.

    • Why? This pre-complexation lowers the dienophile LUMO before the diene is present.

  • Addition: Add the diene (1.2 equiv) slowly via syringe pump to prevent exotherms.

  • Monitoring: Warm slowly to room temperature. Monitor by TLC.[2]

  • Quench: Pour mixture into ice-cold NaHCO₃ (sat. aq). Extract with DCM.

Module 3: The Dipolar Hotline (Azide-Alkyne / Click)

Issue: "My thermal Huisgen reaction gives a mix of 1,4- and 1,5-triazoles." Root Cause: Thermal 1,3-dipolar cycloaddition of azides and alkynes is purely concerted but lacks strong directional bias, resulting in ~1:1 mixtures.

The Solution: Metal-Acetylide Steering

You must switch from thermal activation to metal catalysis. The metal forms an intermediate (copper acetylide or ruthenacycle) that pre-organizes the reactants, forcing a specific alignment [2, 3].

Selectivity Pathway:

ClickSelectivity Reactants Azide (R-N3) + Alkyne Thermal Thermal (No Catalyst) Reactants->Thermal Cu Cu(I) Catalysis (CuAAC) Reactants->Cu Ru Ru(II) Catalysis (RuAAC) Reactants->Ru Mix Mixture (1,4 + 1,5) Thermal->Mix Prod14 1,4-Disubstituted Triazole (Exclusive) Cu->Prod14 via Cu-Acetylide Prod15 1,5-Disubstituted Triazole (Exclusive) Ru->Prod15 via Ruthenacycle

Figure 2: Divergent synthesis of triazoles using Copper vs. Ruthenium catalysis.

Protocol B: CuAAC (1,4-Regioselective)

For terminal alkynes only.

  • Solvent: t-BuOH:H₂O (1:1).

  • Catalyst Gen: Add CuSO₄·5H₂O (1 mol%) and Sodium Ascorbate (10 mol%).

    • Why? Ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing oxidation.

  • Reaction: Stir at RT for 6-12h. Product usually precipitates.

Protocol C: RuAAC (1,5-Regioselective)

For terminal OR internal alkynes.

  • Catalyst: Cp*RuCl(PPh₃)₂ (1-2 mol%).

  • Solvent: Dioxane or THF (Anhydrous).

  • Reaction: Heat to 60-80°C under inert atmosphere.

    • Note: Unlike Copper, Ruthenium catalysis is sensitive to air/moisture.

Module 4: Advanced Protocols (Tethering)

Issue: "My substrate is acid-sensitive (no Lewis Acids) and internal (no Copper)." Solution: Temporary Intramolecular Tethering. By covalently linking the diene and dienophile, you convert an intermolecular reaction into an intramolecular one. Geometric constraints (usually forming a fused bicyclic system) dictate the regiochemistry exclusively. The tether is then cleaved [4].

Protocol D: Silicon-Tethered Diels-Alder

Methodology adapted from Stork et al.[3]

  • Tethering: React your diene-alcohol with R₂SiCl₂ (dichlorosilane) and your dienophile-alcohol to form a Diene-O-Si-O-Dienophile linkage.

  • Cycloaddition: Heat the tethered substrate (toluene, reflux).

    • Result: The molecule folds to minimize strain, yielding the endo regioisomer exclusively.

  • Cleavage: Treat the cyclized product with TBAF (Tetra-n-butylammonium fluoride) or Tamao oxidation conditions to release the diol product.

References

  • Houk, K. N. (1973). "Generalized Frontier Orbitals of Alkenes and Dienes. Regioselectivity in Diels-Alder Reactions." Journal of the American Chemical Society, 95(12), 4092–4094.

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[4] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 127(46), 15998–15999.

  • Stork, G., Chan, T. Y., & Breault, G. A. (1992). "Silicon-Tethered Intramolecular Diels-Alder Reactions." Journal of the American Chemical Society, 114(19), 7578–7579.

Sources

Optimization

Technical Support Center: High-Purity Synthesis of 4-Chlorophenyl Salicylate

Introduction: The Purity Imperative Synthesizing 4-Chlorophenyl salicylate (an analog of Salol) involves the esterification of Salicylic acid with 4-Chlorophenol. While conceptually simple, this reaction is prone to spec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Imperative

Synthesizing 4-Chlorophenyl salicylate (an analog of Salol) involves the esterification of Salicylic acid with 4-Chlorophenol. While conceptually simple, this reaction is prone to specific "dirty" side reactions—primarily the self-polymerization of salicylic acid (forming depsides) and the retention of toxic phenolic residues.

For researchers using this compound in biological assays, purity is non-negotiable . Traces of 4-chlorophenol (cytotoxic) or oligomers (variable solubility) will compromise assay reproducibility. This guide focuses on the Phosphorus Oxychloride (POCl₃) method, which is the industry standard for activating sterically hindered or electron-deficient phenols, but requires rigorous control to prevent byproduct formation.

Module 1: Reaction Engineering (The Input Phase)

The Mechanism & The Enemy

To minimize byproducts, you must understand how they form. The reaction relies on POCl₃ converting the carboxylic acid into a reactive acyl dichlorophosphate intermediate.

  • Target Pathway: Salicylic Acid + POCl₃

    
     Intermediate 
    
    
    
    4-Chlorophenyl Salicylate .
  • Parasitic Pathway (Oligomerization): The phenolic -OH of a Salicylic acid molecule attacks the activated carboxyl group of another Salicylic acid molecule. This creates "Salicylsalicylic acid" (a depside) and higher oligomers.

Protocol Optimization
ParameterRecommended SettingTechnical Rationale
Stoichiometry 1.0 eq Salicylic Acid : 1.05 eq 4-Chlorophenol : 0.6 eq POCl₃A slight excess of phenol minimizes unreacted salicylic acid (which is harder to remove than the phenol). 0.6 eq POCl₃ ensures full activation without excessive phosphorus waste.
Solvent Toluene or Xylene (Anhydrous)High boiling point allows reflux (110–140°C) to drive kinetics; non-polar nature precipitates polar phosphorylated byproducts. Must be dry to prevent POCl₃ hydrolysis.
Temperature Stepwise RampDo not reflux immediately. Heat to 80°C for 1 hour (activation), then reflux (115°C+) for 3–4 hours. This allows the intermediate to form before the high-energy coupling, reducing oligomerization.
Atmosphere Nitrogen (N₂) BlanketPhenols oxidize to pink/brown quinones in air at high temps. N₂ prevents discoloration.

Module 2: Visualizing the Pathway

The following diagram illustrates the competition between the desired product pathway and the oligomerization side reaction.

ReactionPathways Figure 1: Kinetic competition between Esterification and Oligomerization. SA Salicylic Acid Inter Acyl Dichlorophosphate (Active Intermediate) SA->Inter Activation (-HCl) Byprod Polysalicylates (Oligomers) SA->Byprod Self-Esterification POCl3 POCl3 (Activator) POCl3->Inter Product 4-Chlorophenyl Salicylate (Target) Inter->Product + 4-Chlorophenol (Major Path) Inter->Byprod + Salicylic Acid (Side Reaction) CP 4-Chlorophenol CP->Product

Caption: Figure 1 illustrates the critical branching point where Salicylic Acid can either react with the phenol (desired) or itself (undesired).

Module 3: Workup & Purification (The Output Phase)

The crude reaction mixture will contain:

  • Target Ester

  • Phosphoric acid residues (sticky/viscous)

  • Unreacted 4-Chlorophenol (smelly, toxic)

  • Salicylic oligomers

Step-by-Step Purification Protocol

1. Quenching (Hydrolysis)

  • Action: Cool reaction to 80°C. Slowly pour the toluene mixture into a beaker containing crushed ice and water. Stir vigorously for 30 minutes.

  • Why: This hydrolyzes remaining POCl₃ into water-soluble phosphoric acid.

  • Phase Separation: Separate the organic layer (Toluene). Wash the aqueous layer once with fresh toluene. Combine organic layers.

2. The "Chemical Wash" (Critical Step)

  • Wash 1: 5% Sodium Bicarbonate (NaHCO₃).

    • Purpose: Removes unreacted Salicylic Acid and acidic phosphorus residues.

    • Note: The product is a phenol ester; strong bases (NaOH) can hydrolyze it. Stick to Bicarbonate.

  • Wash 2: Water.

    • Purpose: Removes salts.

  • Drying: Dry organic layer over Anhydrous MgSO₄, filter, and rotary evaporate to obtain the crude solid.

3. Recrystallization (The Final Polish)

  • Solvent:Ethanol/Water (70:30) or Methanol.

  • Procedure:

    • Dissolve crude solid in minimum boiling Ethanol.

    • Add Activated Charcoal (0.5g per 10g product). Boil for 2 mins. (Removes pink oxidation color).

    • Filter hot (through Celite or fluted paper) to remove charcoal.

    • Add hot water dropwise until slight turbidity appears.

    • Cool slowly to Room Temp, then 4°C.

    • Filter crystals and wash with cold 50% Ethanol.

Troubleshooting Guide (FAQ)

Q1: My product has a persistent pink/reddish hue. How do I fix this?

Cause: Oxidation of the phenolic group on the 4-chlorophenol or the product itself, likely due to air exposure during the high-temperature reflux. Solution:

  • Immediate: Recrystallize using Activated Charcoal (Norit) as described in Module 3. This effectively adsorbs colored quinone impurities.

  • Prevention: Ensure a strict Nitrogen atmosphere during the reaction and avoid overheating the reaction past 140°C.

Q2: The melting point is broad and lower than expected (Target: ~70-72°C).

Cause: Presence of unreacted 4-Chlorophenol or Salicylic oligomers. Diagnostic: Run a TLC (Thin Layer Chromatography).[1] If you see a spot near the solvent front (non-polar), it’s likely the phenol. If you see streaks near the baseline, it’s oligomers. Solution:

  • If Phenol remains: The recrystallization from Ethanol/Water is usually sufficient.[2] If not, wash the crude solid with cold, dilute (2%) NaOH very quickly and immediately rinse with water. (Prolonged exposure will degrade the product).

  • If Oligomers remain: These are less soluble in ethanol than the product. Filter the hot ethanol solution before cooling; oligomers may remain undissolved.

Q3: The reaction mixture turned into a viscous, sticky gel.

Cause: "Oiling out" caused by excessive phosphorus byproducts or incomplete hydrolysis of POCl₃. Solution:

  • Re-dissolve the gel in Toluene.

  • Perform a more rigorous wash with water and Bicarbonate.

  • Ensure the drying agent (MgSO₄) is filtered off completely before evaporation.

Decision Tree: Purification Workflow

Troubleshooting Figure 2: Purification Decision Tree for 4-Chlorophenyl Salicylate. Start Crude Solid Isolated CheckColor Is the solid Pink/Red? Start->CheckColor CheckMP Check Melting Point CheckColor->CheckMP No Charcoal Recrystallize with Activated Charcoal CheckColor->Charcoal Yes GoodMP MP = 70-72°C (Pure) CheckMP->GoodMP Target Range LowMP MP < 68°C (Impure) CheckMP->LowMP Too Low Charcoal->CheckMP Wash Wash with cold dilute NaHCO3 LowMP->Wash Phenol Odor? Recryst Recrystallize (Ethanol/Water) LowMP->Recryst No Odor Wash->Recryst Recryst->CheckMP

Caption: Figure 2 outlines the logical steps to diagnose and correct purity issues based on physical observations.

References

  • Preparation of Salicyl-o-toluide (Analogous Procedure).Organic Syntheses, Coll. Vol. 3, p.765 (1955).

  • Purification of Salicylic Acid Derivatives. US Patent 2,891,090. Details the use of aqueous methanol/ethanol systems and phosphoric acid washes to purify salicylate esters.[3]

  • Phosphorus Oxychloride (POCl₃) in Organic Synthesis.ResearchGate Review (2020). Comprehensive review of POCl₃ mechanisms, including dehydration and esterification pathways relevant to minimizing phosphorus byproducts.

  • Recrystallization Guide.Mettler Toledo Technical Resources.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 4-Chlorophenyl Salicylate

Topic: Protocol for Solubilizing 4-Chlorophenyl Salicylate (4-CPS) for In Vitro Assays Ticket ID: #SOL-4CPS-001 Status: Resolved Assigned Specialist: Senior Application Scientist[1] Executive Summary 4-Chlorophenyl salic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Solubilizing 4-Chlorophenyl Salicylate (4-CPS) for In Vitro Assays

Ticket ID: #SOL-4CPS-001 Status: Resolved Assigned Specialist: Senior Application Scientist[1]

Executive Summary

4-Chlorophenyl salicylate (4-CPS) presents a dual challenge in biological assays: high lipophilicity (leading to precipitation in aqueous media) and chemical instability (ester hydrolysis).[1] This guide provides a validated workflow to solubilize 4-CPS while maintaining its chemical integrity.

Key Physical Properties:

  • Molecular Class: Salicylate Ester

  • Hydrophobicity: High (Estimated LogP ~4.5)[1]

  • Aqueous Solubility: Negligible (< 10 µM without cosolvents)[1]

  • Critical Risk: Susceptible to base-catalyzed hydrolysis (pH > 7.[1][2]4) and esterase cleavage in serum.[1]

Module 1: Stock Solution Preparation

The Foundation: Do not attempt to dissolve 4-CPS directly in aqueous buffers (PBS, TBS) or cell culture media.[1] You must create a high-concentration organic stock.[1]

Recommended Solvents
SolventSolubility RatingBiological CompatibilityRecommended Stock Conc.[1][3]
DMSO (Anhydrous)Excellent High (if < 0.5% v/v final)10 – 50 mM
Ethanol (Absolute)GoodModerate (Volatile)10 – 25 mM
DMF ExcellentLow (Toxic to sensitive cells)Not Recommended*

*DMF should only be used if DMSO interferes with specific enzymatic targets.

Protocol: Preparation of 50 mM Stock
  • Weighing: Weigh approx. 12.4 mg of 4-CPS (MW: ~248.66 g/mol ).

  • Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

    • Note: The solution must be crystal clear. Any turbidity indicates incomplete dissolution.[1]

  • Storage: Aliquot into amber glass vials (to prevent UV degradation) and store at -20°C.

    • Shelf Life: 3 months (anhydrous).[1] Avoid repeated freeze-thaw cycles to prevent moisture ingress, which accelerates hydrolysis.[1]

Module 2: The "Anti-Crash" Dilution Strategy

The Problem: Adding a hydrophobic DMSO stock directly to cell media often causes "Ostwald Ripening"—the rapid formation of micro-crystals that are invisible to the naked eye but skew assay results.

The Solution: Use a Serial Intermediate Dilution method to step down the organic concentration gradually.

Step-by-Step Dilution Protocol

Target: 50 µM Final Assay Concentration (0.1% DMSO)

  • Prepare Intermediate Stock (500 µM):

    • Take 10 µL of your 50 mM DMSO Stock .[1]

    • Add to 990 µL of warm (37°C) cell culture media (Serum-Free).

    • Critical Technique: Vortex the media while adding the DMSO dropwise. Do not add DMSO to a static liquid surface.[1]

  • Final Assay Dilution (50 µM):

    • Take 100 µL of the Intermediate Stock .

    • Add to 900 µL of your assay well volume (containing cells/serum).[1]

    • Final Result: 50 µM 4-CPS with 0.1% DMSO.

Visual Workflow: Preventing Precipitation

DilutionStrategy Stock 50 mM Stock (100% DMSO) Inter Intermediate (500 µM) (1% DMSO) Stock->Inter 1:100 Dilution (Vortexing) Precip PRECIPITATION RISK Stock->Precip Direct 1:1000 Addition Final Assay Well (50 µM) (0.1% DMSO) Inter->Final 1:10 Dilution (Warm Media) Precip->Final Inconsistent Data

Figure 1: Step-wise dilution reduces the local concentration shock that leads to compound precipitation.

Module 3: Advanced Formulation (Cyclodextrins)

If you require concentrations >50 µM, or if your cells are sensitive to DMSO, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] Cyclodextrins form inclusion complexes, encapsulating the hydrophobic phenyl ring while presenting a hydrophilic exterior.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in PBS.[1]

  • Dissolve 4-CPS in a small volume of Acetone or Ethanol (minimum volume).

  • Add the organic solution dropwise to the HP-β-CD solution with constant stirring.[1]

  • Evaporate the organic solvent (using a stream of nitrogen or rotary evaporation) until only the aqueous complex remains.[1]

  • Filter sterilize (0.22 µm).

Module 4: Stability & Degradation (Critical Warning)

The Hidden Variable: 4-CPS contains an ester bond.[1] In basic pH (common in cell culture media, pH 7.[1]4) and in the presence of serum esterases, it hydrolyzes into 4-Chlorophenol and Salicylic Acid .[1]

Diagnostic Check: If your assay loses potency after 24 hours, it is likely due to hydrolysis, not solubility.

Degradation Pathway Diagram

Hydrolysis Compound 4-Chlorophenyl Salicylate (Active) Transition Hydrolysis (pH > 7.4 or Esterases) Compound->Transition Product1 4-Chlorophenol (Toxic/Inactive) Transition->Product1 Product2 Salicylic Acid (Active Control?) Transition->Product2

Figure 2: The hydrolysis pathway.[1] Users must control for the activity of breakdown products.

Recommendation:

  • Fresh Prep: Prepare dilutions immediately before use.[1]

  • Control: Run a parallel control with 4-Chlorophenol and Salicylic Acid to distinguish the effect of the parent compound from its metabolites.

Frequently Asked Questions (FAQ)

Q1: My solution turns slightly pink after 2 days. Is it safe to use? A: No. A pink or brown hue usually indicates the oxidation of the phenol/salicylate breakdown products. This confirms significant hydrolysis and degradation.[1] Discard the solution.

Q2: Can I use FBS (Fetal Bovine Serum) in the media during dilution? A: Avoid it in the intermediate step. Serum proteins (Albumin) bind hydrophobic drugs, which helps solubility but reduces "free" drug concentration.[1] Furthermore, serum contains esterases that degrade 4-CPS.[1] Add serum only in the final assay well, and keep the incubation time as short as possible.

Q3: What is the maximum DMSO concentration my cells can tolerate? A: Most mammalian cell lines tolerate 0.1% v/v DMSO without phenotypic changes. Robust lines (e.g., HeLa, HEK293) may tolerate up to 0.5%.[1] Primary cells and neurons are highly sensitive; for these, use the Cyclodextrin method (Module 3).[1]

Q4: I see crystals under the microscope despite following the protocol. A: This is likely "seeding" from cold media. Ensure your media is warmed to 37°C before adding the compound. Cold temperatures drastically reduce the solubility of salicylates.

References
  • PubChem. (n.d.).[1] 4-Chlorophenyl salicylate | C13H9ClO3.[1] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Context: Cyclodextrin complexation for lipophilic drugs).

Sources

Optimization

Technical Support Center: Crystallization of Salicylic Acid &amp; Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Science) Topic: Troubleshooting Polymorphism, Oiling Out, and Purification Audience: Process Chemists, formulation Scientists Introduction: The Phenol...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Science) Topic: Troubleshooting Polymorphism, Oiling Out, and Purification Audience: Process Chemists, formulation Scientists

Introduction: The Phenolic Challenge

Welcome to the technical support hub for salicylate crystallization. Working with salicylic acid (SA), acetylsalicylic acid (ASA/Aspirin), or mesalamine (5-ASA) presents a unique "bifurcated" challenge in process chemistry:

  • The Phenolic Hydroxyl: Prone to oxidation (coloration) and sensitive to metal ions (chelation).

  • The Carboxylic Dimer: Creates robust hydrogen-bonded motifs that drive high lattice energy but can lead to rapid, uncontrolled nucleation (fines).

  • The Ester Linkage (ASA specific): Susceptible to hydrolysis, requiring strict water control during processing.

This guide moves beyond basic recipes to address the thermodynamic and kinetic root causes of failure.

Module 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

User Issue: "My solution turned cloudy/milky at high temperature, but no crystals formed. Upon cooling, I got a sticky gum/oil at the bottom."

Root Cause Analysis

This is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1] It occurs when the crystallization pathway enters a region of the phase diagram where the solution splits into a solute-rich oil and a solute-lean supernatant before the crystalline phase can nucleate.[1]

  • Mechanism: The metastable zone width (MSZW) is too wide. You are cooling into the spinodal region rather than the binodal nucleation zone.

  • Why Salicylates? Salicylic acid derivatives often exhibit flat solubility curves in organic solvents, making them highly sensitive to anti-solvent addition rates.

Diagnostic Workflow

Use the following logic to salvage the batch and correct the process.

OilingOutTroubleshooting Start Observation: Solution turns Milky/Oily CheckTemp Check Temperature vs. Solubility Curve Start->CheckTemp IsOil Microscopy: Are they droplets? CheckTemp->IsOil Action1 STOP Cooling immediately IsOil->Action1 Yes (Droplets) Action2 Reheat to Clear Point (+5°C) Action1->Action2 Decision Is solution saturated? Action2->Decision PathA Add Seed Crystals (0.5 wt%) Decision->PathA Yes (Metastable) PathB Add Co-solvent (Solubilizer) Decision->PathB No (Too conc.) Result Controlled Crystal Growth PathA->Result PathB->Result

Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) events during crystallization.

Corrective Protocol: Seeding to Bypass LLPS

To prevent oiling out, you must provide a surface for growth before the system reaches the oiling-out boundary.

  • Determine Saturation: Heat mixture until fully dissolved.

  • Cool to Cloud Point: Cool slowly until the first sign of turbidity.

  • Verification: If turbidity is oily droplets (microscopy), reheat 5°C until clear.

  • Seeding: Add 0.5 - 1.0 wt% of pure seed crystals (milled to <50 µm).

  • Aging: Hold temperature constant for 30–60 minutes. Crucial Step: This allows the oil phase (if microscopic) to transfer mass to the seed crystals via Ostwald Ripening.

  • Cooling: Resume cooling at a slow rate (e.g., 0.2°C/min) to favor growth over new nucleation.

Module 2: Polymorph Control (Aspirin Form I vs. II)

User Issue: "My DSC traces show a small endotherm before the main melting peak, or the dissolution rate is inconsistent."

Scientific Context

Acetylsalicylic acid (ASA) primarily exists as Form I (stable, centrosymmetric dimers).[2] Form II is a metastable polymorph that can appear under high shear or rapid crystallization from specific solvents.

  • Ostwald’s Rule of Stages: The system often crystallizes into the least stable form (Form II) first because it is kinetically favored (lower interfacial energy barrier), before transforming to the stable Form I [1].

Solvent Selection Guide for Polymorph Stability
Solvent SystemTendencyRisk LevelRecommendation
Ethanol / Water Form I (Stable)LowStandard. Excellent for purification.
Acetone / n-Heptane Form I (Needles)MediumGood yield, but rapid addition of heptane can trap amorphous regions.
THF / Hexane Mixed / Form IIHighAvoid for commercial manufacturing unless Form II is specifically targeted.
Dioxane SolvatesHighRisk of forming solvates which collapse into amorphous phases upon drying [2].
Protocol: Ensuring Pure Form I

To guarantee Form I and avoid "disappearing polymorph" issues:

  • Solvent: Use Ethanol .[3] Dissolve crude ASA at 50°C (do not exceed 60°C to prevent hydrolysis).

  • Filtration: Hot filter (0.45 µm) to remove foreign nucleants that might template Form II.

  • Anti-solvent: Use Water (pre-chilled to 4°C).

  • Addition Mode: Reverse Addition. Add the ethanolic ASA solution into the agitated water.

    • Why? This maintains high local supersaturation but rapid quenching, which, counter-intuitively in this specific system, favors the robust dimer pairing of Form I over the shear-sensitive Form II [3].

  • Agitation: Low shear (impeller tip speed < 1.5 m/s). High shear promotes Form II nucleation.

Module 3: Purification & Color Removal

User Issue: "My salicylic acid crystals have a persistent pink/violet hue."

The "Pink" Mechanism

The phenolic hydroxyl group in salicylic acid is highly susceptible to oxidation to form quinones, or complexation with trace Iron (Fe³⁺) to form violet hexaaqua complexes. This color is often included inside the crystal lattice if growth is too fast (impurity trapping) [4].

De-Colorization Protocol

Note: Activated carbon is standard, but incorrect usage leads to yield loss.

  • Dissolution: Dissolve SA in boiling water (or Ethanol for ASA).

  • Carbon Addition: Add 1-3 wt% activated carbon (powdered, not granular, for kinetics).

    • Critical: Do not add carbon to a superheated solution; it will boil over. Cool slightly, add carbon, then reheat.

  • Contact Time: boil for 5–10 minutes . Longer times increase the risk of hydrolysis (for ASA) or esterification with the solvent.

  • Hot Filtration: Use a pre-warmed Büchner funnel with a Celite pad.

    • Troubleshooting: If crystals form in the funnel, your solution is too concentrated. Dilute by 10% before filtering.

  • Acidification (Optional for SA): If recrystallizing Sodium Salicylate to SA, add mineral acid slowly to the filtrate. Rapid addition traps the colored mother liquor inside the precipitating crystals.

Module 4: Hydrolysis Prevention (The "Vinegar" Smell)

User Issue: "My Aspirin batch smells like vinegar after drying."

Mechanism


This reaction is autocatalytic; the acetic acid produced lowers the pH, further catalyzing the hydrolysis.
Prevention Checklist
  • Solvent Water Content: Ensure Ethanol/Acetone is anhydrous (<0.5% water) if not using water as the specific anti-solvent.

  • Temperature Cap: Never hold ASA solutions above 60°C for >30 minutes.

  • Drying:

    • Do not oven dry >40°C.

    • Use a Vacuum Desiccator with silica gel or P₂O₅.

    • Flow: Ensure constant airflow to strip acetic acid vapor, preventing the autocatalytic cycle.

References

  • Ostwald's Rule & ASA: Huremovic, M. et al. (2017). "Crystallization and morphological characteristics of acetyl-salicylic acid (aspirin) synthesized from substrates of different source." ResearchGate.[2][4]

  • Solvent Effects: 13.1: Synthesis of Aspirin Lab Procedure. Chemistry LibreTexts.

  • Nucleation & Impurities: McKechnie, D. et al. (2024). "Dirty Nucleation of Salicylic Acid." Crystal Growth & Design.

  • Purification Mechanisms: University of Babylon. "Preparation and Re-crystallization of Salicylic Acid."

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Structure-Activity Optimization of Halogenated Salicylates

Executive Summary This guide provides a technical analysis of the structure-activity relationships (SAR) governing halogenated salicylic acid derivatives. While salicylic acid (SA) serves as a ubiquitous pharmacophore, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the structure-activity relationships (SAR) governing halogenated salicylic acid derivatives. While salicylic acid (SA) serves as a ubiquitous pharmacophore, its efficacy in antimicrobial and metabolic modulation is strictly limited by its physicochemical profile.

The Core Thesis: The biological potency of salicylate derivatives is not a linear function of halogen weight, but a non-linear optimization of lipophilicity (LogP) and acidity (pKa) . This guide demonstrates that while 5-bromo and 3,5-diiodo derivatives offer superior membrane permeability compared to the parent compound, their utility is defined by their capacity to act as protonophores—uncoupling oxidative phosphorylation in target pathogens.

The Chemical Rationale: Why Halogenate?

To optimize salicylate derivatives, one must manipulate the electronic and steric environment of the phenol-carboxylate core.

Electronic Tuning (Acidity & pKa)

Halogens are electron-withdrawing groups (EWG). Placing them at the ortho (3-position) or para (5-position) relative to the hydroxyl group lowers the pKa of the phenolic hydroxyl and the carboxylic acid.

  • Effect: A lower pKa stabilizes the anionic form (

    
    ).
    
  • Biological Consequence: For a protonophore to work, it must exist in equilibrium between its neutral form (

    
    ) to cross the lipid bilayer and its anionic form (
    
    
    
    ) to return to the interface. If the pKa is too low, the molecule remains trapped as an anion outside the membrane; if too high, it never releases the proton inside.
Lipophilicity (LogP)

The aromatic ring of SA is small. Unsubstituted SA (LogP ~2.26) is relatively hydrophilic.

  • Halogenation: Increases lipophilicity significantly.

    • Chlorine: +0.71 LogP per atom.

    • Iodine: +1.12 LogP per atom.

  • The "Goldilocks" Zone: 3,5-Diiodosalicylic acid (LogP ~4.56) represents a high-lipophilicity extreme, allowing rapid membrane insertion but potentially causing solubility issues in aqueous media.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for optimizing these derivatives.

SAR_Logic Start Salicylic Acid Scaffold Mod_3 3-Position Subst. (Steric/Ortho Effect) Start->Mod_3 Mod_5 5-Position Subst. (Electronic/Para Effect) Start->Mod_5 Halogen_I Iodination (High LogP, Low pKa) Mod_3->Halogen_I High Potency Route Halogen_Cl Chlorination (Moderate LogP) Mod_5->Halogen_Cl Standard Optimization Mod_5->Halogen_I Outcome_Perm Increased Membrane Permeability Halogen_Cl->Outcome_Perm Halogen_I->Outcome_Perm Outcome_Uncouple Enhanced Protonophore Activity Halogen_I->Outcome_Uncouple Outcome_Sol Reduced Aqueous Solubility Halogen_I->Outcome_Sol

Figure 1: SAR Decision Tree. Note that while iodination maximizes permeability and uncoupling, it risks solubility issues (Red Node).

Comparative Performance Analysis

The following table contrasts the parent compound with key halogenated alternatives.

Table 1: Physicochemical and Activity Profile

CompoundSubstitution PatternLogP (Est.)pKa (COOH)Primary MechanismRelative Antimicrobial Potency
Salicylic Acid (SA) Unsubstituted2.262.97Weak Membrane DisruptionBaseline (1x)
5-Chlorosalicylic Acid 5-Cl~3.02.63Moderate Uncoupling2-4x vs SA
5-Bromosalicylic Acid 5-Br~3.22.60Strong Uncoupling4-6x vs SA
3,5-Diiodosalicylic Acid 3,5-Di-I4.562.07Potent Protonophore 10-20x vs SA

Data Interpretation:

  • 5-Bromo vs. 5-Chloro: The 5-bromo derivative often outperforms the 5-chloro analog due to the optimal balance of lipophilicity without excessive steric bulk [2].

  • 3,5-Diiodo: This derivative exhibits the highest potency against Gram-positive bacteria (e.g., S. aureus) due to its ability to partition deeply into the lipid bilayer. However, its pKa is low enough that it can deprotonate rapidly inside the matrix [9, 11].

Mechanism of Action: The Protonophore Cycle

Understanding the mechanism is vital for assay design. Halogenated salicylates act as uncouplers of oxidative phosphorylation . They do not inhibit the electron transport chain (ETC) directly; rather, they short-circuit the proton gradient (PMF) required for ATP synthesis.

Protonophore_Cycle cluster_ext Intermembrane Space (High H+) cluster_mem Inner Mitochondrial Membrane cluster_int Matrix (Low H+) Node_H_out H+ Node_HA_out HA (Neutral) Node_H_out->Node_HA_out Node_A_out A- (Anion) Node_A_out->Node_HA_out Protonation (pKa dependent) Node_Diffusion Lipophilic Diffusion Node_HA_out->Node_Diffusion Crosses Membrane Node_HA_in HA (Neutral) Node_Diffusion->Node_HA_in Crosses Membrane Node_H_in H+ Node_A_in A- (Anion) Node_A_in->Node_A_out Return (Requires Delocalization) Node_HA_in->Node_H_in Node_HA_in->Node_A_in Deprotonation

Figure 2: The Protonophore Cycle. Halogenated salicylates (HA) carry protons inward, collapsing the gradient necessary for ATP synthase.

Experimental Protocols

To validate these SAR claims, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.

Synthesis of 3,5-Diiodosalicylic Acid (DISA)

Rationale: Commercial samples often contain mono-iodinated impurities. In-house synthesis ensures SAR accuracy [10].

  • Reagents: Salicylic acid (0.18 mol), Iodine Monochloride (ICl, 0.38 mol), Glacial Acetic Acid.[1]

  • Dissolution: Dissolve salicylic acid in glacial acetic acid. Note: Heating may be required.

  • Halogenation: Add ICl solution slowly with stirring. Add water to precipitate the product.[1]

  • Reaction: Heat to 80°C for 20 minutes. The mixture will become thick with yellow precipitate.

  • Purification:

    • Filter and wash with acetic acid, then water.[1]

    • Critical Step: Wash with 5% sodium sulfite to remove free iodine (brown discoloration).

    • Recrystallize from warm acetone.

  • Validation: Melting point should be sharp at 235–236°C.

Antimicrobial Susceptibility Assay (MIC)

Rationale: Standard broth microdilution to quantify potency.

  • Organism: Staphylococcus aureus (ATCC 29213).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Prep: Dissolve halogenated derivatives in 100% DMSO (due to low aqueous solubility). Final DMSO concentration in assay must be <1%.

  • Control: Unsubstituted Salicylic Acid (Negative control for high potency), Vancomycin (Positive control).

  • Endpoint: Lowest concentration with no visible growth after 24h at 37°C.

Mitochondrial Uncoupling Assay

Rationale: To prove the mechanism is uncoupling and not general cytotoxicity [5, 7].

  • System: Isolated rat liver mitochondria or permeabilized HepG2 cells.

  • Measurement: Oxygen Consumption Rate (OCR) using a Clark-type electrode or Seahorse XF analyzer.

  • Procedure:

    • Establish basal respiration with substrates (Succinate/Glutamate).

    • Add ADP (State 3 respiration).

    • Add Oligomycin (inhibits ATP synthase -> State 4 respiration).

    • Titrate Derivative: Add 3,5-diiodosalicylic acid (1–50 µM).

  • Expected Result: If the compound is an uncoupler, OCR will increase significantly despite the presence of Oligomycin, as the mitochondria burn fuel futilely to restore the collapsed proton gradient.

References

  • Vertex AI Search. (2023). Structure-activity relationship (SAR) of Salicylic Acid. Retrieved from 2

  • PubMed. (2013). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric.[3] Retrieved from 3

  • PubMed. (2025).[4][5] Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase. Retrieved from 6

  • ResearchGate. (2025). Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on β-lactamase. Retrieved from 7

  • PubMed. (1962).[8] Effect of salicylate on oxidative phosphorylation and respiration of mitochondrial fragments. Retrieved from 8

  • ResearchGate. (2025). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity. Retrieved from 9

  • PubMed. (1962).[8] Effect of salicylate on oxidative phosphorylation and respiration of mitochondrial fragments. Retrieved from 10

  • ResearchGate. (2026). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric.[3] Retrieved from 11

  • ChemSrc. (2025). 3,5-Diiodosalicylic acid Properties and Toxicity. Retrieved from 5

  • Organic Syntheses. (1934). Salicylic acid, 3,5-diiodo- Synthesis Protocol. Retrieved from 1

  • ChemicalBook. (2025). 3,5-Diiodosalicylic acid Chemical Properties. Retrieved from 12

  • ResearchGate. (2024). Methods for the synthesis of salicylic acid: A review. Retrieved from 13

  • ResearchGate. (2025). Synthesis of 3-substituted salicylic acids via directed ortho-lithiation. Retrieved from 14

  • Khan Academy. (2025). Oxidative phosphorylation and the electron transport chain. Retrieved from 15

  • CUTM Courseware. (2025). Uncouplers of Oxidative Phosphorylation. Retrieved from 16

  • Google Patents. (1957). Process for preparing 5-chlorosalicylic acid. Retrieved from 17

  • PubMed. (2002). Salicylic Acid Is an Uncoupler and Inhibitor of Mitochondrial Electron Transport. Retrieved from 18

  • Mercer University. (2025). Synthesis of Salicylic Acid Lab Manual. Retrieved from 19

  • PubMed. (2015). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. Retrieved from 20

  • PubMed. (1998). Determination of the pK values of 5-aminosalicylic acid. Retrieved from 21

  • PubChem. (2025).[4] 3,5-Diiodosalicylic acid Compound Summary. Retrieved from 4

Sources

Comparative

Assessing the antibacterial potency of salicylate-based MetAP inhibitors

Potency, Selectivity, and Experimental Protocols Executive Summary Methionine Aminopeptidase (MetAP) is essential for bacterial survival, catalyzing the removal of the N-terminal methionine from nascent polypeptides.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Potency, Selectivity, and Experimental Protocols

Executive Summary

Methionine Aminopeptidase (MetAP) is essential for bacterial survival, catalyzing the removal of the N-terminal methionine from nascent polypeptides.[1][2][3][4] While Fumagillin and its derivatives (e.g., TNP-470) represent the historical "gold standard" for MetAP inhibition, their irreversible covalent mechanism and toxicity profiles have necessitated the search for reversible alternatives.

Salicylate-based inhibitors have emerged as a promising class of reversible, competitive inhibitors. Unlike fumagillin, which targets the active site histidine via epoxide opening, salicylates primarily function through metal chelation of the enzyme's active site divalent cations (Fe²⁺/Co²⁺).

This guide provides a technical comparison of salicylate-based inhibitors against established alternatives, detailing the critical "Metal-Ion Artifact" that often confounds potency data, and offers validated protocols for accurate assessment.

Mechanistic Comparison: The Chelation vs. Covalent Divide

To assess potency accurately, one must understand the distinct binding modes. Bacterial MetAP (type I) is a metalloenzyme.[2]

  • Fumagillin (Irreversible): Contains a reactive spiro-epoxide that forms a covalent bond with His-231 in the active site. This results in nanomolar (nM) potency but often lacks selectivity between bacterial and human MetAP2.

  • Salicylates (Reversible): Utilize the carboxylate and hydroxyl groups to chelate the dinuclear metal center (typically Co²⁺ or Fe²⁺) within the active site. This competitive inhibition allows for fine-tuning of selectivity but requires high intracellular concentrations to compete with the native substrate.

Diagram 1: MetAP Function and Inhibition Pathways

MetAP_Mechanism Figure 1: Mechanism of Action. Salicylates block the metal center reversibly, whereas Fumagillin covalently modifies the active site. Start Nascent Polypeptide (N-term Met) Enzyme MetAP Enzyme (Active Site: Fe2+/Co2+) Start->Enzyme Substrate Binding Product Mature Protein (Met Removed) Enzyme->Product Hydrolysis Blocked Enzyme Inactivated (Cell Death) Enzyme->Blocked Inhibition Inhibitor_F Fumagillin (Irreversible Covalent) Inhibitor_F->Enzyme Epoxide attack on His-231 Inhibitor_S Salicylate (Reversible Chelation) Inhibitor_S->Enzyme Metal Chelation

Comparative Performance Metrics

The following data summarizes the performance of Salicylate derivatives compared to standard inhibitors.

Critical Note on Data Interpretation: A common pitfall in MetAP research is the "Enzyme-Cell Disconnect." Many salicylates show high potency (low IC₅₀) against Cobalt-reconstituted MetAP (in vitro) but fail to inhibit bacterial growth (high MIC). This is often because the physiological cofactor in bacteria (specifically E. coli) is likely Iron (Fe²⁺) , not Cobalt. Salicylates optimized for Co-MetAP may not bind Fe-MetAP with equal affinity.

Table 1: Comparative Profile of MetAP Inhibitors
FeatureSalicylate DerivativesFumagillin / TNP-470Bestatin
Mechanism Reversible (Metal Chelation)Irreversible (Covalent)Reversible (Transition State Analog)
Binding Mode CompetitiveNon-competitiveCompetitive
Enzyme IC₅₀ (Typical) 0.5 – 50 µM0.001 – 0.01 µM (1-10 nM)1 – 10 µM
Antibacterial MIC 16 – >128 µg/mLVariable (often effluxed)>100 µg/mL (Poor permeability)
Selectivity (Bac vs Hu) Tunable via R-group modificationLow (Potent against Human MetAP2)Low
Cytotoxicity Low to ModerateHigh (Cytostatic)Moderate
Stability HighLow (Epoxide is labile)High

Key Takeaway: While Fumagillin is ~1000x more potent enzymatically, Salicylates offer a better safety profile and chemical stability. The goal for salicylate development is to lower the MIC below 16 µg/mL while maintaining selectivity.

Validated Experimental Protocols

To generate reproducible data, you must control the metal environment. Standard benchtop assays often oxidize Fe²⁺ to Fe³⁺, rendering the enzyme inactive and yielding false negatives.

Protocol A: The "Physiologically Relevant" Enzymatic Assay

Standard assays use Co²⁺ for stability, but Fe²⁺ is required for physiological relevance.

Reagents:

  • Substrate: L-Methionine-p-nitroanilide (Met-pNA).

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl.

  • Metal Cofactor: 10 µM CoCl₂ (Routine) OR 10 µM Fe(NH₄)₂(SO₄)₂ (Physiological).

    • Critical Step: If using Iron, all buffers must be degassed and the assay performed in an anaerobic chamber to prevent oxidation.

Workflow:

  • Incubate Apo-MetAP enzyme with the metal cofactor for 20 minutes on ice.

  • Add Salicylate inhibitor (dissolved in DMSO) and incubate for 10 minutes.

  • Add Met-pNA substrate (0.2 mM - 1 mM) to initiate reaction.

  • Readout: Monitor absorbance at 405 nm (formation of p-nitroaniline) continuously for 15 minutes.

  • Calculation: Determine initial velocity (

    
    ) and plot % Inhibition vs. Log[Concentration].
    
Protocol B: Whole-Cell Antibacterial Assay (MIC)

Salicylates are prone to efflux; use both Wild Type and Efflux-Deficient strains.

  • Strains: E. coli WT (MG1655) and E. coli

    
    tolC (efflux deficient). S. aureus (ATCC 29213).
    
  • Media: Mueller-Hinton Broth (cation-adjusted).

  • Inoculum:

    
     CFU/mL.
    
  • Compound: Serial dilution of Salicylate (typically 128 µg/mL down to 0.25 µg/mL).

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or OD₆₀₀.

Diagram 2: Screening Workflow & Decision Logic

Assay_Workflow Figure 2: Validated Screening Workflow. Dual metalloform screening is required to avoid false positives. cluster_Enzyme Step 1: Enzyme Assay cluster_Cell Step 2: Whole Cell Assay Compound Salicylate Analog Co_Assay Screen vs Co-MetAP (High Stability) Compound->Co_Assay Fe_Assay Screen vs Fe-MetAP (Physiological) Compound->Fe_Assay MIC_WT MIC (Wild Type) Co_Assay->MIC_WT If IC50 < 10µM Fe_Assay->MIC_WT MIC_Efflux MIC (Efflux Deficient) MIC_WT->MIC_Efflux Decision Compare IC50 vs MIC MIC_Efflux->Decision Outcome Valid Lead Candidate Decision->Outcome Low MIC + Low IC50

Critical Analysis & Troubleshooting

The "False Positive" Trap

Salicylates are chelators. In high concentrations (>50 µM), they may strip metals from other essential metalloenzymes, leading to non-specific toxicity.

  • Validation Step: Always run a Counter-Screen against an unrelated metalloenzyme (e.g., Carbonic Anhydrase) to ensure the inhibition is specific to MetAP.

Permeability Issues

If a compound has an IC₅₀ of 1 µM but an MIC of >128 µg/mL, the issue is likely permeability.

  • Solution: Modify the salicylate scaffold by masking the carboxylic acid (prodrug approach) or adding lipophilic tails to improve membrane penetration.

References

  • Ye, Q. Z., et al. (2011).[2] "Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(23), 7151-7154.[2]

  • Sin, N., et al. (1997). "The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2."[5][6][7] Proceedings of the National Academy of Sciences, 94(12), 6099-6103.[7]

  • Lowther, W. T., & Matthews, B. W. (2000). "Structure and function of the methionine aminopeptidases." Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1477(1-2), 157-167.

  • Folkman, J. (2004). "Endogenous angiogenesis inhibitors."[5] APMIS, 112(7-8), 496-507. (Context for Fumagillin comparison).

Sources

Validation

4-Chlorophenyl salicylate versus other P-selectin inhibitors

Comparative Analysis: 4-Chlorophenyl Salicylate (Salicylate-Based Small Molecules) vs. Crizanlizumab & Emerging P-Selectin Inhibitors The inhibition of P-selectin (CD62P) is a critical therapeutic target for managing vas...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: 4-Chlorophenyl Salicylate (Salicylate-Based Small Molecules) vs. Crizanlizumab & Emerging P-Selectin Inhibitors

The inhibition of P-selectin (CD62P) is a critical therapeutic target for managing vaso-occlusive crises (VOCs) in sickle cell disease (SCD), deep vein thrombosis (DVT), and metastasis. While the monoclonal antibody Crizanlizumab represents the current clinical gold standard, there is intense interest in developing oral small-molecule alternatives.

4-Chlorophenyl salicylate (4-CPS) represents a class of salicylate-based small molecule inhibitors . Unlike monoclonal antibodies that provide steric blockade of the P-selectin/PSGL-1 interface, salicylate derivatives often act through allosteric modulation or competitive binding at the lectin domain, though they historically suffer from poor aqueous solubility and lower potency.

This guide objectively compares the physicochemical and functional performance of salicylate-based inhibitors (using 4-CPS and the benchmark PSI-697 as proxies) against the biologic standard (Crizanlizumab) and glycomimetics (Rivipansel).

Mechanistic Comparison & Structural Logic

To understand the performance gap, we must analyze the binding modes.

  • Crizanlizumab (Biologic): Binds with high affinity (

    
     pM range) to the lectin domain of P-selectin, physically blocking the binding site for P-selectin Glycoprotein Ligand-1 (PSGL-1). It is rigid, highly specific, and requires IV infusion.
    
  • 4-Chlorophenyl Salicylate / PSI-697 (Small Molecule): These lipophilic compounds attempt to dock into the crystal interface of the lectin domain. However, the P-selectin binding pocket is shallow and large, making high-affinity small-molecule binding difficult. Salicylates also possess secondary activity: they can inhibit NF-

    
    B , thereby downregulating the expression of P-selectin on endothelial cells, offering a dual mechanism (functional blockade + expression suppression) not seen in mAbs.
    
Diagram 1: Mechanism of Action – Steric Blockade vs. Pocket Binding

MOA P_Selectin P-Selectin (Lectin Domain) PSGL1 PSGL-1 Ligand (Leukocyte) P_Selectin->PSGL1 Adhesion (Rolling) Crizanlizumab Crizanlizumab (mAb) Crizanlizumab->P_Selectin Steric Blockade (High Affinity) Small_Mol 4-CPS / PSI-697 (Salicylate) Small_Mol->P_Selectin Competitive/Allosteric (Mod. Affinity) NFkB NF-kB Pathway (Endothelial Nucleus) Small_Mol->NFkB Downregulation (Secondary Mechanism)

Caption: Crizanlizumab physically obstructs the ligand interface, while salicylates (4-CPS) target the pocket and potentially modulate expression via NF-


B.

Comparative Performance Data

The following data aggregates typical values for this inhibitor class compared to established alternatives. Note that specific IC50s for 4-CPS can vary based on the specific derivative structure; data below reflects the PSI-697 benchmark for salicylate efficacy.

FeatureSalicylate Class (4-CPS / PSI-697) Crizanlizumab (Adakveo) Rivipansel (GMI-1070)
Modality Small Molecule (Synthetic)Monoclonal Antibody (IgG2)Glycomimetic
Route Oral (Potential)IV InfusionIV Injection
Target P-Selectin (Lectin Domain)P-Selectin (Lectin-EGF)Pan-Selectin (E, P, L)
IC50 (Adhesion) 25 – 100 µM (Low Potency)< 10 nM (High Potency)~1–10 µM
Solubility Poor (Lipophilic, requires formulation)High (Aqueous buffer)High
Half-Life Short (Hours)Long (~11 Days)Short (Hours)
Key Advantage Oral bioavailability; Manufacturing cost.Proven clinical efficacy; Specificity.Broad inhibition (Pan-selectin).
Key Limitation High protein binding; Solubility issues.[1]Cost; Infusion reactions.[2][3][4]Rapid clearance.

Critical Insight: While 4-CPS derivatives offer the "holy grail" of oral delivery, their micromolar (µM) potency pales in comparison to the nanomolar (nM) potency of antibodies. To compete, salicylate scaffolds often require nanoparticle encapsulation (e.g., THCMA) to improve bioavailability and local concentration at the thrombus.

Experimental Validation Protocols

To validate 4-CPS or novel salicylate derivatives against Crizanlizumab, you must use a self-validating workflow that accounts for shear stress, as P-selectin adhesion is shear-dependent (catch-bond mechanism).

Protocol A: Static Adhesion Screening (High Throughput)

Use for initial IC50 determination.

  • Coat Plates: Coat 96-well high-binding plates with Recombinant Human P-Selectin/Fc Chimera (1–2 µg/mL) overnight at 4°C.

  • Block: Wash with PBS-T and block with 1% BSA for 1 hour to prevent non-specific binding.

  • Inhibitor Incubation: Add serial dilutions of 4-CPS (dissolved in DMSO, max 0.1% final) and Crizanlizumab (positive control) to wells. Incubate for 45 mins at 37°C.

  • Cell Addition: Add fluorescently labeled HL-60 cells (express PSGL-1) or U937 cells (

    
     cells/well).
    
  • Adhesion: Incubate for 30–60 mins at 4°C (reduces integrin activation, isolating selectin function).

  • Wash & Read: Gently wash 3x with PBS. Measure fluorescence (RFU).

  • Calculation: Calculate % Inhibition relative to DMSO vehicle control.

Protocol B: Microfluidic Shear Stress Assay (The "Gold Standard")

Static assays often produce false positives for small molecules. Shear flow mimics the blood vessel environment.

  • Chamber Setup: Use a parallel plate flow chamber (e.g., BioFlux or Ibidi) coated with P-Selectin (2 µg/mL).

  • Sample Prep: Pre-incubate whole human blood (heparinized) or isolated neutrophils with 4-CPS (50 µM) or Crizanlizumab (10 µg/mL) for 15 mins.

  • Flow Initiation: Perfuse samples over the coated surface at physiological shear stress (1–2 dynes/cm² ).

  • Data Acquisition: Record video microscopy (10 frames/sec) for 3 minutes.

  • Analysis:

    • Rolling Velocity: Track individual cells (µm/sec). Effective inhibitors increase velocity (cells detach).

    • Adhesion Flux: Count number of rolling cells per field of view.

    • Validation: 4-CPS is considered effective only if it significantly reduces the number of rolling cells compared to vehicle control under flow.

Experimental Workflow Diagram

This workflow describes the logical progression from chemical synthesis of the salicylate to functional validation.

Diagram 2: Validation Pipeline for Salicylate Inhibitors

Workflow Step1 1. Synthesis & Solubility Check (DMSO vs. Aqueous Formulation) Step2 2. Static ELISA Screen (P-Selectin/Fc Chimera) Step1->Step2 Decision1 IC50 < 50 µM? Step2->Decision1 Step3 3. Surface Plasmon Resonance (SPR) (Determine Kd & Off-rate) Decision1->Step3 Yes Outcome_Fail Discard / Re-design (Low Potency) Decision1->Outcome_Fail No Step4 4. Microfluidic Shear Assay (1-2 dynes/cm²) Step3->Step4 Outcome_Pass Lead Candidate (Proceed to PK/PD) Step4->Outcome_Pass Inhibits Rolling

Caption: A "Go/No-Go" decision tree for validating small molecule selectin inhibitors, prioritizing shear-flow performance.

References

  • Novartis. (2019).[4] Adakveo (crizanlizumab) Prescribing Information.[5]Link

  • Kaila, N., et al. (2007). 2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid (PSI-697): Identification of a Clinical Candidate for the Treatment of Selectin-Mediated Disorders. Journal of Medicinal Chemistry.[6] Link

  • Ataga, K. I., et al. (2017). Crizanlizumab for the Prevention of Pain Crises in Sickle Cell Disease.[7][8] New England Journal of Medicine. Link[9]

  • Zhang, Y., et al. (2020). Nanoparticles of a New Small-Molecule P-Selectin Inhibitor Attenuate Thrombosis. Frontiers in Pharmacology. (Discusses THCMA vs PSI-697). Link

  • Zarbock, A., et al. (2011). Leukocyte ligands for endothelial selectins: specialized glycoconjugates that mediate rolling and signaling under flow. Blood.[2][4][5][7][10][11] Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 4-Chlorophenyl Salicylate (CAS 2944-58-3)

[1][2][3] Executive Summary & Chemical Profile[2] 4-Chlorophenyl salicylate is a halogenated ester used primarily in research applications involving organic synthesis and medicinal chemistry.[1] Unlike simple organic sal...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Chemical Profile[2]

4-Chlorophenyl salicylate is a halogenated ester used primarily in research applications involving organic synthesis and medicinal chemistry.[1] Unlike simple organic salts, this compound presents a dual-hazard profile: it is a skin/eye irritant in its native form, and it possesses the potential to hydrolyze into 4-chlorophenol (a toxic chlorinated phenol) and salicylic acid upon exposure to moisture or bases.[1][2]

Effective disposal requires strict adherence to Halogenated Organic Waste protocols.[1] Under no circumstances should this material be disposed of via sanitary sewer systems or municipal trash, as thermal decomposition releases hydrogen chloride (HCl) gas, and environmental leaching poses aquatic toxicity risks.[2]

Chemical Identity & Hazard Data[2][4][5][6][7][8][9][10][11]
ParameterSpecification
Chemical Name 4-Chlorophenyl salicylate
CAS Number 2944-58-3
Molecular Formula C₁₃H₉ClO₃
Molecular Weight 248.66 g/mol
Physical State Solid (White to off-white crystalline powder)
Melting Point 87–90 °C
GHS Classification Skin Irrit. 2; Eye Irrit.[1][3][2][4] 2A; Aquatic Chronic (Potential)
Decomposition Byproducts Hydrogen Chloride (HCl), Carbon Monoxide (CO), 4-Chlorophenol

The Mechanism of Hazard: Why Protocol Matters

To ensure compliance and safety, researchers must understand the causality behind these disposal mandates.

  • Hydrolytic Instability: In the presence of strong bases (often found in waste streams) or moisture, the ester bond cleaves.

    • Reaction:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      [3][2]
      
    • Implication: 4-Chlorophenol is significantly more toxic than the parent ester and is a known environmental pollutant.[1] Disposal streams must be kept neutral or slightly acidic to prevent this transformation prior to incineration.[1]

  • Thermal Decomposition: Incineration is the only approved destruction method.[1] However, because the molecule contains chlorine, uncontrolled burning releases corrosive Hydrogen Chloride gas.[2]

    • Implication: Waste must be routed to facilities equipped with scrubbers (High-Temperature Incineration with Gas Cleaning).[1]

Waste Characterization & Segregation Protocol

Adhere to the following decision matrix to categorize waste streams containing 4-Chlorophenyl salicylate.

Waste Stream Decision Matrix (Graphviz)[1]

DisposalWorkflow Start Waste Generation: 4-Chlorophenyl Salicylate StateCheck Physical State? Start->StateCheck SolidPure Pure Solid / Powder StateCheck->SolidPure LiquidSoln Dissolved in Solvent StateCheck->LiquidSoln Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris BinA CONTAINER A: Solid Hazardous Waste (Label: Toxic, Halogenated) SolidPure->BinA HalogenCheck Solvent Type? LiquidSoln->HalogenCheck BinD CONTAINER D: Solid Hazardous Debris (Double Bagged) Debris->BinD BinB CONTAINER B: Halogenated Solvent Waste (Do not mix with Bases) HalogenCheck->BinB Halogenated (DCM, Chloroform) HalogenCheck->BinB Non-Halogenated (High Conc. Solute) BinC CONTAINER C: Non-Halogenated Solvent Waste (Only if <1% Halogen content) HalogenCheck->BinC Trace Contamination Only Destruction High-Temperature Incineration (RCRA Approved Facility) BinA->Destruction BinB->Destruction BinC->Destruction BinD->Destruction

Figure 1: Decision matrix for segregating 4-Chlorophenyl salicylate waste streams to ensure compatibility with incineration protocols.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Substance)

Primary Hazard: Dust generation and potential hydrolysis if wetted.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a screw-top lid.[1] Avoid metal containers due to potential corrosion from hydrolysis byproducts.[1]

  • Labeling: Affix a hazardous waste label clearly stating:

    • Chemical Name: 4-Chlorophenyl salicylate[1][3][2][5][6]

    • Constituents: 100%[1]

    • Hazard Checkbox: Toxic, Irritant.[6][7]

    • Note: "Contains Halogens – DO NOT MIX WITH STRONG BASES."[1]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers and caustics until pickup.

B. Liquid Waste (Solutions)

Primary Hazard: Incompatibility with non-halogenated waste streams.[1]

  • Segregation: Even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the chlorine atom on the salicylate ring classifies the entire mixture as Halogenated Solvent Waste in many jurisdictions to prevent damage to non-halogenated incinerators.

  • Compatibility Check: Ensure the waste container does NOT contain strong bases (NaOH, KOH) or amines, which will accelerate the formation of toxic chlorophenols.

  • Container: Use standard safety solvent cans (polyethylene or PTFE-lined).

C. Spill Cleanup Protocol (Immediate Response)

If a spill occurs, immediate containment is necessary to prevent dust dispersion.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use a N95 or P100 respirator.

  • Containment:

    • Dry Spill: Do not sweep vigorously.[1][8] Use a dustpan and brush with a damp paper towel placed over the powder to suppress dust.[1]

    • Wet Spill: Absorb with an inert material (vermiculite or sand).[1] Do not use combustible materials like sawdust if the solvent is flammable.[1]

  • Decontamination: Wipe the area with a mild detergent solution.[1] Collect all wipes and PPE into the "Solid Hazardous Debris" container.[1]

Regulatory Compliance & RCRA Considerations

While 4-Chlorophenyl salicylate is not explicitly "P-listed" or "U-listed" by name in standard US EPA RCRA lists (40 CFR 261.33), it is a Halogenated Organic Compound .[1][2]

  • Characteristic Waste: If the waste stream exhibits toxicity (due to breakdown into chlorophenol) or is mixed with flammable solvents (Flash point <60°C), it may carry codes D001 (Ignitable) or potentially D022 (Chloroform) / D021 (Chlorobenzene) if those solvents are used.[1]

  • Best Practice: Treat as a "Non-RCRA Regulated Hazardous Waste" if pure, but manage with the same rigor as RCRA waste due to the halogen content.

  • Destruction Method: The ultimate disposal method must be High-Temperature Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility capable of scrubbing acid gases (HCl).[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76270, 4-Chlorophenyl salicylate.[1] Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[1] Retrieved from [Link][1]

  • Princeton University EHS. Laboratory Waste Disposal Procedures: Halogenated Solvents. Retrieved from [Link][1]

Sources

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